REACTION_CXSMILES
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[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[CH:12]1([NH2:15])[CH2:14][CH2:13]1.CCN(C(C)C)C(C)C.C(OCC)(=O)C>C(Cl)Cl>[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:15][CH:12]2[CH2:14][CH2:13]2)=[O:8])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
1.26 mL
|
Type
|
reactant
|
Smiles
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C1(CC1)N
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A precipitate was formed which
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Type
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WASH
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Details
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The reaction mixture was washed with a 5% KHSO4/10% K2SO4 solution, NaCl sat. solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
|
Type
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FILTRATION
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Details
|
The organic phase was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a semi-solid which
|
Type
|
CUSTOM
|
Details
|
was triturated in hexanes
|
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC=C(C(=O)NC2CC2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |